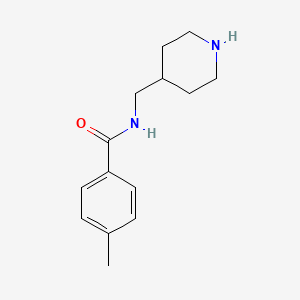

4-Methyl-N-(piperidin-4-ylmethyl)benzamide

Cat. No. B8705720

M. Wt: 232.32 g/mol

InChI Key: RVYBKQUWHFMRGB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04310532

Procedure details

N-(4-pyridylmethyl)-p-methylbenzamide was synthesized from p-toluoyl chloride and 4-pryidylmethylamine in the same manner as employed in Example 1 above. The pure product has a melting point 142.7° C., yield of 87.7%. The intermediate product was converted to pure N-(4-piperidinylmethyl)-p-methylbenzamide as previously described (Example 1); melting point 226.6° C., yield 70.7%, and evaluated according to Tables I, II, and III.

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

87.7%

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC(C(Cl)=O)=CC=1.[NH:11]1[CH2:16][CH2:15][CH:14]([CH2:17][NH:18][C:19](=[O:27])[C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)[CH2:13][CH2:12]1>>[N:11]1[CH:16]=[CH:15][C:14]([CH2:17][NH:18][C:19](=[O:27])[C:20]2[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=2)=[CH:13][CH:12]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)C(=O)Cl)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCC(CC1)CNC(C1=CC=C(C=C1)C)=O

|

Step Three

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC=C(C=C1)CNC(C1=CC=C(C=C1)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 87.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |